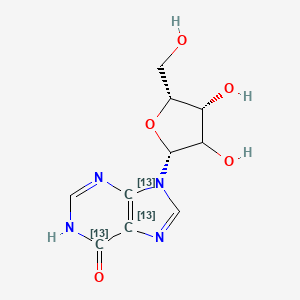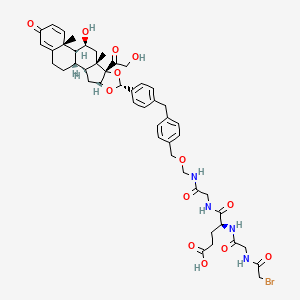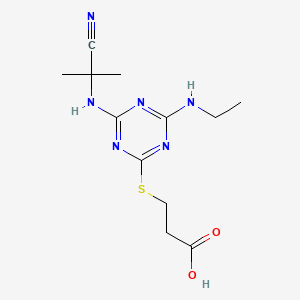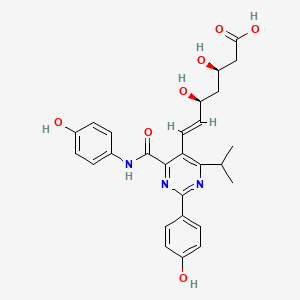
HMG-CoA Reductase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HMG-CoA Reductase-IN-1 is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. By inhibiting this enzyme, this compound effectively reduces cholesterol levels, making it a valuable compound in the treatment of hypercholesterolemia and related cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HMG-CoA Reductase-IN-1 involves several steps, including the preparation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a substituted pyridine derivative, which is then subjected to a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
HMG-CoA Reductase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions can modify its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
HMG-CoA Reductase-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the mevalonate pathway and cholesterol biosynthesis.
Biology: Researchers use it to investigate the role of cholesterol in cell membrane structure and function.
Mécanisme D'action
HMG-CoA Reductase-IN-1 exerts its effects by binding to the active site of 3-hydroxy-3-methylglutaryl coenzyme A reductase, thereby inhibiting its activity. This inhibition prevents the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. The molecular targets involved include the enzyme’s catalytic domain and the sterol-sensing domain, which are essential for its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase, such as:
- Lovastatin
- Simvastatin
- Atorvastatin
- Rosuvastatin
Uniqueness
HMG-CoA Reductase-IN-1 is unique due to its high potency and selectivity for the enzyme. Unlike some statins, it has a distinct chemical structure that allows for more efficient inhibition of the enzyme, leading to greater reductions in cholesterol levels with potentially fewer side effects .
Propriétés
Formule moléculaire |
C27H29N3O7 |
|---|---|
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
(E,3R,5S)-3,5-dihydroxy-7-[2-(4-hydroxyphenyl)-4-[(4-hydroxyphenyl)carbamoyl]-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid |
InChI |
InChI=1S/C27H29N3O7/c1-15(2)24-22(12-11-20(33)13-21(34)14-23(35)36)25(27(37)28-17-5-9-19(32)10-6-17)30-26(29-24)16-3-7-18(31)8-4-16/h3-12,15,20-21,31-34H,13-14H2,1-2H3,(H,28,37)(H,35,36)/b12-11+/t20-,21-/m1/s1 |
Clé InChI |
LBAMVGZTJZMITA-LKWCPCFXSA-N |
SMILES isomérique |
CC(C)C1=C(C(=NC(=N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O)/C=C/[C@H](C[C@H](CC(=O)O)O)O |
SMILES canonique |
CC(C)C1=C(C(=NC(=N1)C2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)O)C=CC(CC(CC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


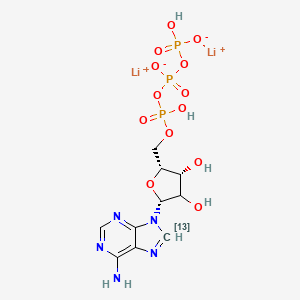
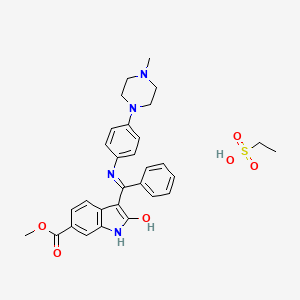
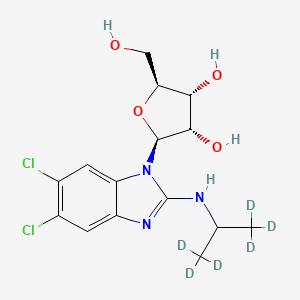
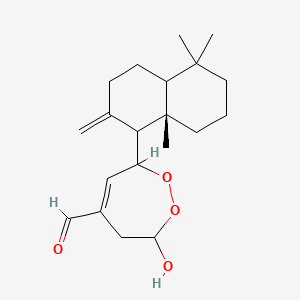
![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)
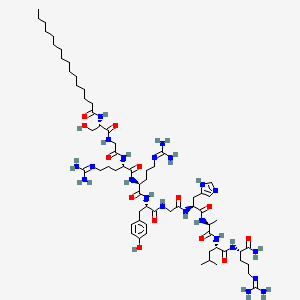
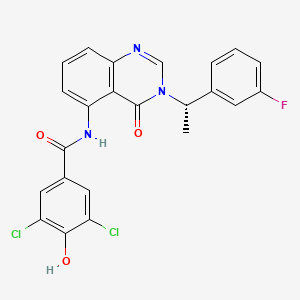
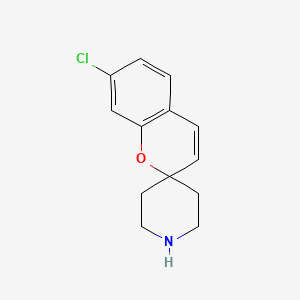
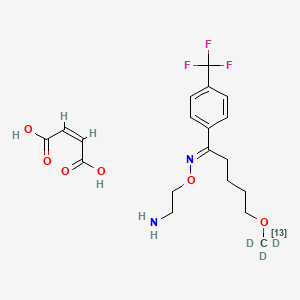
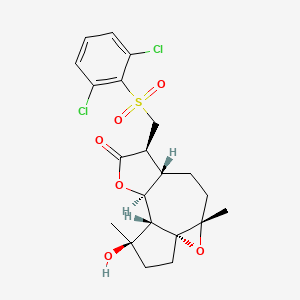
![3-cyclobutyl-N-(dimethylsulfamoyl)-1-(4-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12384668.png)
